molecular formula C17H14ClNO B2594156 3-[(4-Chlorophenyl)methoxy]-2-methylquinoline CAS No. 861206-10-2

3-[(4-Chlorophenyl)methoxy]-2-methylquinoline

Cat. No.: B2594156
CAS No.: 861206-10-2
M. Wt: 283.76
InChI Key: WOEUZTGLEQYFPT-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methoxy]-2-methylquinoline is a quinoline derivative known for its diverse biological activities. Quinoline derivatives are significant in medicinal and agricultural chemistry due to their broad array of biological properties. This compound, in particular, has shown potential in various scientific research applications, including medicinal chemistry and material science.

Properties

IUPAC Name

3-[(4-chlorophenyl)methoxy]-2-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c1-12-17(10-14-4-2-3-5-16(14)19-12)20-11-13-6-8-15(18)9-7-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEUZTGLEQYFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)methoxy]-2-methylquinoline typically involves a multi-step process. One common method includes the Povarov cycloaddition reaction followed by oxidative dehydrogenation aromatization. The starting materials often include p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol. The reaction is catalyzed by boron trifluoride etherate (BF3·OEt2) and conducted under microwave irradiation conditions in the presence of a green oxidative system such as iodine-dimethyl sulfoxide (I2-DMSO) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are often applied to scale up the synthesis process. This includes optimizing reaction conditions to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)methoxy]-2-methylquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

Biological Activities

3-[(4-Chlorophenyl)methoxy]-2-methylquinoline exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Comparative Analysis with Related Compounds

A comparison with similar quinoline derivatives highlights the unique features of this compound:

Compound NameUnique FeaturesPotential Applications
This compound Contains both chlorophenyl and methoxy groups; exhibits anticancer propertiesAnticancer, Antimicrobial
2-Methylquinoline Basic structure; lacks substituents that enhance lipophilicityLimited applications
4-Chloro-2-methylquinoline Chlorine substituent enhances activity but lacks methoxy groupAntimicrobial
6-Methoxyquinoline Methoxy group present but no chlorophenyl modificationAntimicrobial
7-Hydroxyquinoline Hydroxy group instead of methoxy; different biological profileAnticancer

The dual substitution pattern in this compound potentially enhances its pharmacological profile compared to simpler analogs.

Case Studies

While specific case studies focusing exclusively on this compound are scarce, research on related quinoline derivatives provides insights into potential applications:

  • A study on various quinoline derivatives demonstrated significant anticancer activity against human melanoma and breast adenocarcinoma cells, suggesting that modifications similar to those found in this compound could yield comparable results .
  • Another investigation into antimicrobial activity highlighted the effectiveness of quinoline compounds against multidrug-resistant strains, emphasizing the relevance of structural modifications in enhancing efficacy .

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)methoxy]-2-methylquinoline involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase-2 and human ecto-5’-nucleotidase. The compound’s structure allows it to bind with high affinity to these targets, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Chlorophenyl)methoxy]-2-methylquinoline is unique due to its specific substitution pattern, which enhances its biological activity and lipophilicity. This makes it a valuable compound for drug design and other scientific research applications.

Biological Activity

3-[(4-Chlorophenyl)methoxy]-2-methylquinoline is a quinoline derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 861206-10-2

The synthesis typically involves the reaction of 4-chlorobenzyl alcohol with 2-methylquinoline under specific conditions that facilitate the formation of the methoxy group. The synthetic route can be optimized for yield and purity, often employing techniques such as refluxing in organic solvents or utilizing microwave-assisted synthesis methods.

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that similar compounds demonstrated cytotoxic effects against various cancer cell lines, including colorectal cancer cells (HCT116 and Caco-2) with IC50 values in the low micromolar range .

The specific mechanisms through which this compound exerts its cytotoxic effects may include:

  • Induction of Apoptosis : The compound can trigger programmed cell death pathways in cancer cells.
  • Cell Cycle Arrest : It has been observed to inhibit cell cycle progression at the G2/M phase, thereby preventing cancer cell proliferation .
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels may lead to oxidative stress, further contributing to cancer cell death .

Other Biological Activities

In addition to its anticancer effects, this compound has been associated with various other biological activities:

  • Antimicrobial Effects : Some studies suggest that quinoline derivatives possess antibacterial and antifungal properties, making them potential candidates for treating infectious diseases .
  • Anti-inflammatory Activity : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. These interactions may involve:

  • Binding to DNA : Quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Modulation of Signaling Pathways : It can influence various signaling pathways such as PI3K/AKT/mTOR, which are critical for cell survival and growth .

Case Studies

Several studies have investigated the biological activity of quinoline derivatives similar to this compound. For instance:

  • Cytotoxicity Study :
    • A study assessed the cytotoxic effects on HCT116 cells and found that derivatives exhibited IC50 values ranging from 0.35 to 0.54 μM depending on structural modifications .
CompoundCell LineIC50 (μM)
Compound 49HCT1160.35
Compound 49Caco-20.54
  • Mechanistic Insights :
    • Research indicated that these compounds could induce apoptosis through ROS generation and cell cycle arrest mechanisms, emphasizing their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 3-[(4-Chlorophenyl)methoxy]-2-methylquinoline, and how do classical and modern methods compare in efficiency?

  • Methodological Answer : Classical quinoline synthesis methods (e.g., Gould–Jacob, Friedländer) are foundational but may require harsh conditions. For this compound, regioselective functionalization at the 3-position can be achieved via nucleophilic aromatic substitution or palladium-catalyzed coupling. Modern approaches, such as transition-metal catalysis (e.g., Suzuki-Miyaura for aryl-aryl bonds) or ionic liquid-mediated reactions, improve yield and reduce reaction time . Green chemistry protocols (e.g., microwave-assisted synthesis) are emerging for scalability and sustainability .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy at C3, methyl at C2). Aromatic proton splitting in the quinoline core and chlorophenyl group can resolve regiochemistry.
  • X-ray Diffraction (XRD) : Crystal structure analysis (as in and ) confirms bond lengths, angles, and π-π stacking interactions between quinoline and chlorophenyl groups, critical for understanding molecular packing .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., exact mass 276.0602 Da for related metabolites) validates molecular formula and purity .

Q. What biological activities are reported for structurally analogous quinoline derivatives, and how might they inform studies on this compound?

  • Methodological Answer : Quinoline derivatives exhibit antimicrobial, anticancer, and anti-Alzheimer’s activities. For example:

  • Neurobiology : 2-Arylethenylquinoline derivatives show acetylcholinesterase inhibition, suggesting potential for Alzheimer’s drug development .
  • Anticancer : Methoxy and chloro substituents enhance cytotoxicity by intercalating DNA or inhibiting kinases .
  • Experimental Design : Use in vitro assays (e.g., MTT for cytotoxicity) and molecular docking to predict binding to biological targets (e.g., β-amyloid for Alzheimer’s) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields or structural data for this compound?

  • Methodological Answer :

  • Yield Discrepancies : Optimize reaction conditions (e.g., solvent polarity, temperature) using design of experiments (DoE). For example, notes that metal-free ionic liquids improve yields in quinoline functionalization .
  • Structural Ambiguities : Cross-validate XRD data with computational models (e.g., DFT for bond angles) and NMR chemical shift predictions (software like ACD/Labs). Compare with analogous structures (e.g., ’s 6-chloro-2-(4-methoxyphenyl)quinoline) to identify substituent effects .

Q. What strategies are effective for enhancing the solubility and bioavailability of this compound in pharmacological studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the methoxy or methyl positions to improve aqueous solubility .
  • Nanocarriers : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance cellular uptake, as demonstrated for similar hydrophobic quinolines .
  • LogP Optimization : Use computational tools (e.g., SwissADME) to predict partition coefficients and guide structural modifications .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Methodological Answer :

  • Variable Substituents : Synthesize analogs with halogen (Cl, F), alkyl (methyl, ethyl), or electron-donating (methoxy) groups at positions 2, 3, or 4.
  • Bioassay Pipeline : Test analogs against a panel of targets (e.g., kinases, GPCRs) using high-throughput screening. highlights quinoline derivatives’ multitarget potential in Alzheimer’s models .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate substituent properties (Hammett σ, π-values) with bioactivity .

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